3-bromo-2-fluoro-5-sulfamoylbenzoic acid
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Overview
Description
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H4BrFNO4S It is a derivative of benzoic acid, featuring bromine, fluorine, and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the sulfamoyl group at the 5-position through a sulfonation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-2-fluoro-5-sulfamoylbenzoic acid is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-bromo-2-fluoro-5-sulfamoylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfamoyl group can form hydrogen bonds with biological targets, while the bromine and fluorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluoro-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a sulfamoyl group.
2-Bromo-5-fluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-Chloro-2-fluoro-5-sulfamoylbenzoic acid: Similar but with chlorine instead of bromine, which can affect its reactivity and applications.
Uniqueness
3-Bromo-2-fluoro-5-sulfamoylbenzoic acid is unique due to the combination of bromine, fluorine, and sulfamoyl groups. This combination provides a distinct set of chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to participate in diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
2639449-51-5 |
---|---|
Molecular Formula |
C7H5BrFNO4S |
Molecular Weight |
298.1 |
Purity |
95 |
Origin of Product |
United States |
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